molecular formula C9H8F2O2 B1416926 2-[4-(Difluoromethoxy)phenyl]oxirane CAS No. 1094302-44-9

2-[4-(Difluoromethoxy)phenyl]oxirane

Cat. No.: B1416926
CAS No.: 1094302-44-9
M. Wt: 186.15 g/mol
InChI Key: FJRUSEQSRVYISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)phenyl]oxirane typically involves the reaction of 4-(Difluoromethoxy)phenyl) with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)phenyl]oxirane undergoes various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Difluoromethoxy)phenyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]oxirane involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The oxirane ring is highly strained and thus reactive, making it susceptible to nucleophilic attack. This leads to the opening of the ring and formation of various products depending on the nucleophile involved. The difluoromethoxy group can also influence the reactivity and stability of the compound.

Comparison with Similar Compounds

2-[4-(Difluoromethoxy)phenyl]oxirane can be compared with other similar compounds such as:

    2-[4-(Methoxy)phenyl]oxirane: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-[4-(Trifluoromethoxy)phenyl]oxirane: Contains a trifluoromethoxy group, which can significantly alter its chemical properties.

    2-[4-(Chloromethoxy)phenyl]oxirane: Contains a chloromethoxy group, which can affect its reactivity and applications.

Properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11)13-7-3-1-6(2-4-7)8-5-12-8/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRUSEQSRVYISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Difluoromethoxy)phenyl]oxirane
Reactant of Route 2
2-[4-(Difluoromethoxy)phenyl]oxirane
Reactant of Route 3
Reactant of Route 3
2-[4-(Difluoromethoxy)phenyl]oxirane
Reactant of Route 4
Reactant of Route 4
2-[4-(Difluoromethoxy)phenyl]oxirane
Reactant of Route 5
Reactant of Route 5
2-[4-(Difluoromethoxy)phenyl]oxirane
Reactant of Route 6
Reactant of Route 6
2-[4-(Difluoromethoxy)phenyl]oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.